Cas no 1400706-83-3 (1-(5-Methylpyrazin-2-yl)piperidin-4-one)
1-(5-Methylpyrazin-2-yl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-methylpyrazin-2-yl)piperidin-4-one
- 1-(5-Methyl-pyrazin-2-yl)-piperidin-4-one
- 1-(5-Methylpyrazin-2-yl)piperidin-4-one
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- Inchi: 1S/C10H13N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7H,2-5H2,1H3
- InChI Key: KUIMATIXECTLHQ-UHFFFAOYSA-N
- SMILES: O=C1CCN(C2C=NC(C)=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 209
- XLogP3: 0.1
- Topological Polar Surface Area: 46.1
1-(5-Methylpyrazin-2-yl)piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002918-1g |
1-(5-Methylpyrazin-2-yl)piperidin-4-one |
1400706-83-3 | 95% | 1g |
928.62 USD | 2021-06-01 | |
| Chemenu | CM322013-1g |
1-(5-Methylpyrazin-2-yl)piperidin-4-one |
1400706-83-3 | 95% | 1g |
$833 | 2021-08-18 | |
| Chemenu | CM322013-1g |
1-(5-Methylpyrazin-2-yl)piperidin-4-one |
1400706-83-3 | 95% | 1g |
$989 | 2023-01-19 |
1-(5-Methylpyrazin-2-yl)piperidin-4-one Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-(5-Methylpyrazin-2-yl)piperidin-4-one
Comprehensive Overview of 1-(5-Methylpyrazin-2-yl)piperidin-4-one (CAS No. 1400706-83-3)
1-(5-Methylpyrazin-2-yl)piperidin-4-one (CAS No. 1400706-83-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring a piperidin-4-one core linked to a 5-methylpyrazin-2-yl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and kinase inhibitors.
The compound's molecular structure combines a heterocyclic pyrazine ring with a piperidone scaffold, making it a valuable building block for medicinal chemistry. Its CAS number 1400706-83-3 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Recent trends indicate growing interest in its role in neurodegenerative disease research, aligning with the global focus on Alzheimer's and Parkinson's disease therapeutics.
From a synthetic perspective, 1-(5-Methylpyrazin-2-yl)piperidin-4-one is often utilized in multicomponent reactions and catalyzed transformations. Its ketone functionality allows for further derivatization, enabling the creation of diverse pharmacophores. Laboratories prioritize its use in fragment-based drug design (FBDD), where its moderate molecular weight and balanced polarity contribute to optimal ligand efficiency.
In the context of green chemistry, researchers are exploring sustainable methods to synthesize this compound, addressing the demand for eco-friendly synthetic routes. Questions like "How to optimize the yield of 1-(5-Methylpyrazin-2-yl)piperidin-4-one?" or "What are the spectroscopic characteristics of CAS 1400706-83-3?" are commonly encountered in academic forums, highlighting its practical significance. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed for its characterization.
The compound's stability under various pH conditions and compatibility with solid-phase synthesis further enhance its utility. As the pharmaceutical industry shifts toward personalized medicine, intermediates like 1-(5-Methylpyrazin-2-yl)piperidin-4-one are critical for developing targeted therapies. Its inclusion in combinatorial chemistry libraries underscores its role in modern drug development pipelines.
Emerging studies also investigate its potential in metabolic pathway modulation, particularly in diabetes and cancer research. The methylpyrazine component is noted for its hydrogen-bonding capacity, which may influence protein-ligand interactions. These attributes make CAS 1400706-83-3 a subject of ongoing patent applications and academic publications.
In summary, 1-(5-Methylpyrazin-2-yl)piperidin-4-one represents a convergence of structural ingenuity and therapeutic potential. Its applications span from neurological disorders to oncology, driven by its adaptable chemistry. As scientific inquiries into its properties expand, this compound is poised to remain a focal point in innovative drug development.
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